Product packaging for Phenyl acridine-9-carboxylate(Cat. No.:CAS No. 109392-90-7)

Phenyl acridine-9-carboxylate

Cat. No.: B017463
CAS No.: 109392-90-7
M. Wt: 299.3 g/mol
InChI Key: QIYUZWMXMSNPRG-UHFFFAOYSA-N
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Description

Phenyl acridine-9-carboxylate is a useful research compound. Its molecular formula is C20H13NO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13NO2 B017463 Phenyl acridine-9-carboxylate CAS No. 109392-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl acridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYUZWMXMSNPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333748
Record name Phenyl 9-acridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109392-90-7
Record name Phenyl 9-acridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl acridine-9-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Applications and Research Directions of Phenyl Acridine 9 Carboxylate

Fluorescent and Chemiluminescent Probes

Phenyl acridine-9-carboxylates are precursors to acridinium (B8443388) esters, which are widely used as chemiluminescent labels in immunoassays. niscpr.res.in These labels allow for highly sensitive detection of various biomolecules. sci-hub.se The chemiluminescence arises from the reaction with hydrogen peroxide, which, after a series of steps involving a dioxetanone intermediate, leads to the formation of an excited acridone that emits light upon relaxation. ijcce.ac.ir Researchers have synthesized various derivatives with substituents on the phenyl ring to modulate the intensity and duration of the light emission, and to shift the optimal pH for the reaction. sci-hub.se For example, introducing electron-withdrawing groups can enhance chemiluminescence, enabling sensitive assays for hydrogen peroxide and other analytes like choline (B1196258) under neutral conditions. sci-hub.se

Organic Synthesis

In organic synthesis, phenyl acridine-9-carboxylate serves as a key building block for more complex molecules with specific functions. Its synthesis from acridine-9-carboxylic acid is a fundamental transformation. ijcce.ac.irscispace.com The reactivity of the acridine (B1665455) nitrogen and the ester group allows for further chemical modifications, leading to a diverse range of acridine-based compounds. sci-hub.sechemicalbook.com

Materials Science

The unique photophysical properties of acridine derivatives, including those derived from this compound, make them of interest in materials science. Acridine-based compounds have been investigated for their applications as dyes and fluorescent materials. rsc.org The ability to tune their absorption and emission properties through chemical modification is a key advantage in the development of new materials for optical applications.

Q & A

Q. What is the standard synthetic methodology for phenyl acridine-9-carboxylate?

this compound is synthesized via esterification of 9-(chlorocarbonyl)acridine with phenol. The precursor, 9-(chlorocarbonyl)acridine, is prepared by reacting acridine-9-carboxylic acid with a tenfold molar excess of thionyl chloride (SOCl₂). The esterification is performed in anhydrous dichlorloromethane with N,N-diethylaniline as a catalyst. Post-reaction purification involves washing with water, drying with anhydrous Na₂SO₄, and recrystallization from ethanol .

Q. What are the key structural features of this compound revealed by X-ray crystallography?

The acridine and phenyl rings form a dihedral angle of 6.4° (indicating near-planarity), while the carboxyl group is twisted at 83.6° relative to the acridine skeleton. Crystal packing involves π-π interactions (centroid distances: 3.536–3.894 Å) and C–H···π interactions, creating stacked molecular layers along the b-axis. These interactions stabilize the crystal lattice and influence photophysical properties .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Single-crystal X-ray diffraction (employing SHELX software for refinement ), NMR spectroscopy for substituent analysis, and UV-Vis spectroscopy to assess π-π* transitions. Differential scanning calorimetry (DSC) can probe thermal stability, particularly for derivatives with labile dioxetanone intermediates .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence chemiluminescence (CL) efficiency?

Electron-donating groups (e.g., methoxy at 2,7-positions) enhance CL intensity by stabilizing dioxetanone intermediates formed during H₂O₂ reactions. For example, 4-(methoxycarbonyl)phenyl derivatives exhibit higher CL quantum yields at pH 7–10 due to improved electron delocalization and reduced non-radiative decay .

Q. What challenges arise in reconciling structural data from alkyl-substituted derivatives?

Alkyl substituents increase steric hindrance, leading to larger dihedral angles (30–37.7°) between the acridine and phenyl rings compared to the parent compound (6.4°). Discrepancies in carboxyl group torsion angles (58–83.6°) must be analyzed using density functional theory (DFT) to correlate structural flexibility with reactivity .

Q. How can π-π interactions in crystal structures inform material design?

Parallel acridine stacking (e.g., centroid distances <4 Å) promotes charge-transfer pathways, relevant for organic semiconductors. Computational tools like PLATON can quantify interaction energies, while Hirshfeld surface analysis maps electrostatic contributions to packing motifs .

Q. What mechanistic insights explain light emission in this compound derivatives?

Reaction with H₂O₂ generates a dioxetanone intermediate, which decomposes to form chemiexcited methyl-acridone. The emission wavelength depends on substituent-induced changes in the excited-state energy gap. Time-resolved spectroscopy can track intermediate lifetimes, critical for optimizing CL assays .

Q. What are the limitations of SHELX in refining disordered crystal structures?

SHELX struggles with high thermal motion or partial occupancy in flexible carboxyl groups. Hybrid methods (e.g., combining SHELXL with OLEX2) improve disorder modeling. For example, anisotropic displacement parameters (ADPs) must be constrained for light atoms in low-resolution datasets .

Q. How can computational modeling predict intermolecular interactions in novel derivatives?

Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM can replicate stacking behavior observed crystallographically. QM/MM approaches are needed to model electron transfer during CL emission, validated against experimental emission spectra .

Q. What strategies mitigate data contradictions in pH-dependent CL studies?

Contradictions arise from solvent polarity effects on dioxetanone stability. Controlled experiments using buffered solutions (e.g., Tris-HCl for pH 7–9) and stopped-flow techniques to measure reaction kinetics can isolate pH-specific pathways .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

ParameterValue
Space groupP2₁/c
a, b, c (Å)17.094, 5.4175, 16.310
β (°)95.545
Dihedral angle (°)Acridine-phenyl: 6.4
Carboxyl twist (°)83.6
π-π centroid distance (Å)3.536–3.894
R-factor0.073
Reference

Table 2: Impact of Substituents on CL Intensity

DerivativeCL Intensity (a.u.)pH Range
Parent compound1007–10
4-Methoxycarbonylphenyl4507–10
2,7-Dimethylphenyl2807–10
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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